2-[1-(4-Diethylamino-phenyl)-2,2,2-trifluoro-ethylidene]-malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-[4-(DIETHYLAMINO)PHENYL]-2,2,2-TRIFLUOROETHYLIDENE}PROPANEDINITRILE is a complex organic compound characterized by the presence of a diethylamino group, a trifluoroethylidene group, and a propanedinitrile moiety
Preparation Methods
The synthesis of 2-{1-[4-(DIETHYLAMINO)PHENYL]-2,2,2-TRIFLUOROETHYLIDENE}PROPANEDINITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the diethylamino phenyl intermediate: This step involves the reaction of 4-bromoaniline with diethylamine under suitable conditions to form 4-(diethylamino)aniline.
Introduction of the trifluoroethylidene group: The intermediate is then reacted with a trifluoroacetylating agent to introduce the trifluoroethylidene group.
Formation of the propanedinitrile moiety: Finally, the compound is reacted with malononitrile under basic conditions to form the desired product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-{1-[4-(DIETHYLAMINO)PHENYL]-2,2,2-TRIFLUOROETHYLIDENE}PROPANEDINITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitrile groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group, using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
2-{1-[4-(DIETHYLAMINO)PHENYL]-2,2,2-TRIFLUOROETHYLIDENE}PROPANEDINITRILE has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its unique electronic properties.
Pharmaceuticals: It is investigated for its potential use as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Materials Science: The compound is used in the synthesis of advanced materials with specific optical and electronic properties, such as conductive polymers and nanocomposites.
Mechanism of Action
The mechanism of action of 2-{1-[4-(DIETHYLAMINO)PHENYL]-2,2,2-TRIFLUOROETHYLIDENE}PROPANEDINITRILE involves its interaction with specific molecular targets and pathways. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the trifluoroethylidene group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and ion channels, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 2-{1-[4-(DIETHYLAMINO)PHENYL]-2,2,2-TRIFLUOROETHYLIDENE}PROPANEDINITRILE include:
Tris[4-(diethylamino)phenyl]amine: This compound shares the diethylamino phenyl group and is used in similar applications such as organic electronics and materials science.
4-(Diethylamino)benzaldehyde: This compound is structurally similar and is used in the synthesis of various organic compounds and dyes.
The uniqueness of 2-{1-[4-(DIETHYLAMINO)PHENYL]-2,2,2-TRIFLUOROETHYLIDENE}PROPANEDINITRILE lies in its trifluoroethylidene group, which imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C15H14F3N3 |
---|---|
Molecular Weight |
293.29 g/mol |
IUPAC Name |
2-[1-[4-(diethylamino)phenyl]-2,2,2-trifluoroethylidene]propanedinitrile |
InChI |
InChI=1S/C15H14F3N3/c1-3-21(4-2)13-7-5-11(6-8-13)14(15(16,17)18)12(9-19)10-20/h5-8H,3-4H2,1-2H3 |
InChI Key |
RXYKPINIWALZDR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=C(C#N)C#N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.